molecular formula C15H22BrN3O2 B2379835 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one CAS No. 2380098-52-0

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one

Cat. No.: B2379835
CAS No.: 2380098-52-0
M. Wt: 356.264
InChI Key: UXTJPYJZUNXMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylbutanone group. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the bromopyrimidine moiety: This can be achieved through the bromination of pyrimidine derivatives under controlled conditions.

    Attachment of the piperidine ring: The bromopyrimidine is then reacted with a piperidine derivative, often using a nucleophilic substitution reaction.

    Introduction of the dimethylbutanone group: The final step involves the coupling of the piperidine-bromopyrimidine intermediate with a dimethylbutanone derivative, possibly through a condensation reaction.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may play a crucial role in binding to these targets, while the piperidine and dimethylbutanone groups contribute to the overall activity and specificity of the compound. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one can be compared with similar compounds, such as:

    1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one: This compound has a similar structure but with a methyl group instead of a dimethyl group, which may affect its reactivity and applications.

    1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone:

    1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one: The trifluorobutanone group adds fluorine atoms, which can significantly alter the compound’s behavior and uses.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-4-15(2,3)13(20)19-7-5-12(6-8-19)21-14-17-9-11(16)10-18-14/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTJPYJZUNXMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.